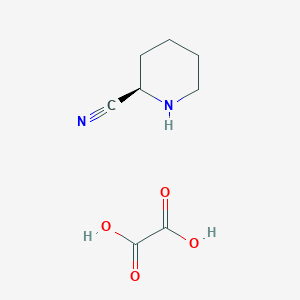

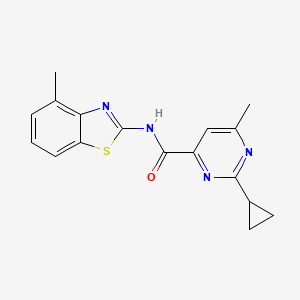

(2R)-piperidine-2-carbonitrile; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

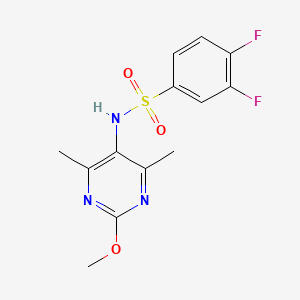

“(2R)-piperidine-2-carbonitrile; oxalic acid” is a chemical compound with the CAS Number: 2173637-31-3. Its molecular weight is 200.19 . The compound is available for purchase for pharmaceutical testing .

The IUPAC name is ®-piperidine-2-carbonitrile oxalate . The InChI code is 1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1 (4)2 (5)6/h6,8H,1-4H2; (H,3,4) (H,5,6)/t6-;/m1./s1 .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mécanisme D'action

Target of Action

Oxalic acid is a strong dicarboxylic acid that occurs naturally in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . The primary target of oxalic acid in the human body is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, and migration .

Mode of Action

Oxalic acid interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, in a yet to be fully understood manner . The interaction of oxalic acid with this enzyme could potentially influence various cellular processes . .

Biochemical Pathways

Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . It is also involved in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that oxalic acid is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of oxalic acid’s action are complex and multifaceted. Oxalic acid and its salts are low molecular weight compounds involved indirectly in many processes, e.g., pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . The potential role of fungi and their interaction with bacteria in the oxalate-carbonate pathway are regarded as an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2R)-piperidine-2-carbonitrile; oxalic acid in lab experiments include its high purity and yield, as well as its potential as a building block for the synthesis of other compounds. However, its limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Orientations Futures

There are several future directions for research on (2R)-piperidine-2-carbonitrile; oxalic acid. One potential direction is the development of new drugs based on this compound. Another potential direction is the synthesis of new compounds using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Méthodes De Synthèse

The synthesis of (2R)-piperidine-2-carbonitrile; oxalic acid involves the reaction of piperidine with oxalic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product. This method has been reported to yield high purity and high yield of the compound.

Applications De Recherche Scientifique

(2R)-piperidine-2-carbonitrile; oxalic acid has been studied for its potential applications in various fields. In the field of organic synthesis, this compound has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate. It has been reported to exhibit antifungal, antibacterial, and antitumor activities in various studies. It has also been studied for its potential as a scaffold for the development of new drugs.

Propriétés

IUPAC Name |

oxalic acid;(2R)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)

![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)

![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)